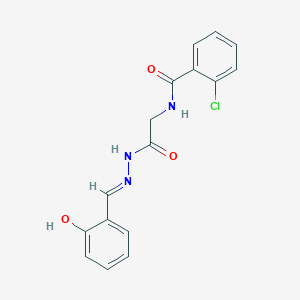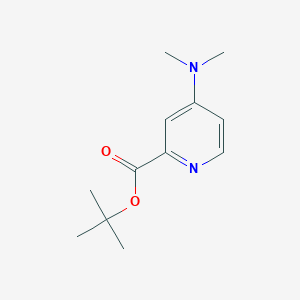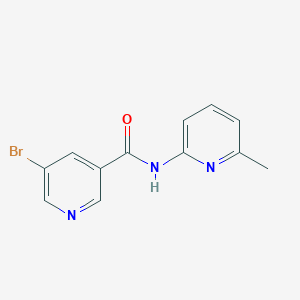![molecular formula C11H16ClNO2 B2909870 2-[(1-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 1485818-08-3](/img/structure/B2909870.png)
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1-Phenylethyl)amino]propanoic acid hydrochloride” is a compound that contains an amino group attached to a phenylethyl group, and a carboxylic acid group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylethyl group, an amino group, and a propanoic acid group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
As an amine and a carboxylic acid, this compound could participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or as a base in acid-base reactions . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the carboxylic acid group could result in acidic properties . The phenylethyl group could contribute to its hydrophobicity .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10;/h3-9,12H,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBILCKFQASGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)







![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)
![N,N-dimethyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2909805.png)
![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)

